molecular formula C21H21N5O5S2 B1209293 7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid CAS No. 52786-87-5

7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid

Cat. No. B1209293
CAS RN: 52786-87-5
M. Wt: 487.6 g/mol
InChI Key: QZKZPFZWBZGQKC-YLJYHZDGSA-N
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Description

7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid, also known as 7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid, is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid, along with its derivatives, has been extensively researched for its synthesis and antimicrobial activities. A study by Gottstein et al. (1976) describes the synthesis of a related compound, highlighting its broad antimicrobial spectrum and efficacy in experimental bacterial infections in rodents (Gottstein et al., 1976). Additionally, Naito et al. (1977) prepared similar cephalosporanic acids, emphasizing their strong antibacterial activity, particularly against gram-negative and gram-positive organisms, with certain derivatives demonstrating superior activity compared to other cephalosporins (Naito et al., 1977).

Cephalosporin Antibiotics Research

Further studies have expanded on the synthesis and properties of various cephalosporin antibiotics. Takaya et al. (1981) synthesized 3-Acyloxymethyl-7 beta-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-4-carboxylic acids, showing their promising antimicrobial activity against a range of microorganisms and resistance to enzymatic hydrolysis (Takaya et al., 1981). Another study by Yamanaka et al. (1985) on cefixime (FK027), a new orally active cephalosporin, revealed its expanded antimicrobial activity and high stability to beta-lactamases (Yamanaka et al., 1985).

Structure-Activity Relationships

Naito et al. (1987) explored the structure-activity relationships of various cephalosporins, including 7-[D-alpha-amino-alpha-(4-hydroxyphenyl)-acetamido]-3-[(Z)-1-propenyl]-3-cephem-4-carboxylic acid (BMY-28100) and its analogs, uncovering insights into the impact of side chain modifications on antibacterial activity (Naito et al., 1987).

Antibacterial Activity and Oral Absorption

Further research by Sakagami et al. (2000) in the development of orally active cephalosporins demonstrated the synthesis of a series of cephalosporins with potent antibacterial activity against various bacteria, including Haemophilus influenzae. One compound, FR86524, was identified for its balanced activity and improved oral absorption (Sakagami et al., 2000).

properties

IUPAC Name

(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-8-oxo-3-[(6-oxo-1H-pyridazin-3-yl)sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c22-8-12-4-2-1-3-11(12)7-15(28)23-17-19(29)26-18(21(30)31)13(10-33-20(17)26)9-32-16-6-5-14(27)24-25-16/h1-6,17,20H,7-10,22H2,(H,23,28)(H,24,27)(H,30,31)/t17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKZPFZWBZGQKC-YLJYHZDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200768
Record name BB-S 150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid

CAS RN

52786-87-5
Record name BB-S 150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052786875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BB-S 150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid
Reactant of Route 2
7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid
Reactant of Route 3
7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid
Reactant of Route 4
7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid
Reactant of Route 5
7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid
Reactant of Route 6
7-(o-Aminomethylphenylacetamido)-3-(6-hydroxypyridazin-3-ylthiomethyl)-3-cephem-4-carboxylic acid

Citations

For This Compound
1
Citations
T Naito, J Okumura - US Patent 3,813,376, 1974 - Google Patents
ABSTRACT OF THE DESCLOSURE 7-(o-aminomethylphenylacetamido)-3-(3-hydroxy pyridazin-6-ylthiomethyl)-3-cephem-4-carboxylic acid and its nontoxic, pharmaceutically acceptable salts and especially its dimethanesulfonate derivative are valuable as antibacterial agents, as nutritional supplements in ani mal feeds and as therapeutic agents in poultry and ani mals, including man, and are especially useful in the treatment of infectious diseases caused by many Gram positive and Gram-negative bacteria. 7-(o …
Number of citations: 8 patents.google.com

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